molecular formula C21H11F12N5O B15282825 2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile

2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile

Cat. No.: B15282825
M. Wt: 577.3 g/mol
InChI Key: KNIUBUBTQBITGX-UHFFFAOYSA-N
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Description

2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile typically involves multicomponent reactions (MCRs). One common method is the condensation of aromatic aldehydes with malononitrile and β-ketoesters in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents or nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile lies in its combination of functional groups and structural complexity.

Properties

Molecular Formula

C21H11F12N5O

Molecular Weight

577.3 g/mol

IUPAC Name

2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C21H11F12N5O/c1-8-5-16(18(22,23)24,19(25,26)27)11(6-34)14(36)38(8)9-2-3-10-13(4-9)39-15(37)12(7-35)17(10,20(28,29)30)21(31,32)33/h2-5H,36-37H2,1H3

InChI Key

KNIUBUBTQBITGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=C(N1C2=CC3=C(C=C2)C(C(=C(O3)N)C#N)(C(F)(F)F)C(F)(F)F)N)C#N)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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